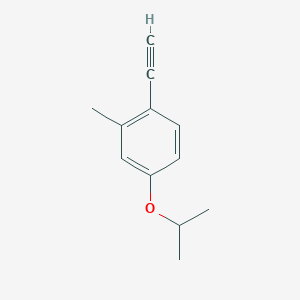
1-Ethynyl-4-isopropoxy-2-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethynyl-4-isopropoxy-2-methylbenzene is an organic compound characterized by its unique structure, which includes an ethynyl group, an isopropoxy group, and a methyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: 1-Ethynyl-4-isopropoxy-2-methylbenzene can be synthesized through several methods. One common approach involves the alkylation of 4-isopropoxy-2-methylphenylacetylene with an appropriate alkyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, followed by the addition of the alkyl halide to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
化学反应分析
Types of Reactions: 1-Ethynyl-4-isopropoxy-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: The compound can be reduced to form alkenes or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Carbonyl compounds.
Reduction: Alkenes, alkanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
Chromatographic Techniques
One of the primary applications of 1-Ethynyl-4-isopropoxy-2-methylbenzene is in analytical chemistry, particularly in chromatography. It can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). The method typically involves:
- Mobile Phase: A mixture of acetonitrile and water, with phosphoric acid for standard applications or formic acid for Mass Spectrometry (MS) compatibility.
- Column Type: Newcrom R1 HPLC column or smaller particle columns for ultra-performance liquid chromatography (UPLC) applications.
This method is scalable and suitable for isolating impurities, making it valuable in pharmacokinetic studies and quality control in pharmaceutical formulations .
Synthetic Applications
This compound serves as a versatile building block in organic synthesis. It can be used to prepare various derivatives and complex molecules through reactions such as:
- Coupling Reactions: The compound can undergo coupling reactions to form more complex aromatic systems, which are essential in the development of new pharmaceuticals.
- Functionalization: The presence of the ethynyl group allows for further functionalization, enabling the introduction of different substituents that can enhance biological activity or alter physical properties.
For instance, it has been utilized in the synthesis of 5-chloro-3-[(4-methoxy-2-methylphenyl)ethynyl]pyridin-2-amines, which are of interest in medicinal chemistry .
Pharmacological Insights
The pharmacological potential of this compound is under investigation due to its structural features that may confer biological activity. Compounds with similar structures have shown promise as:
- Anticancer Agents: Some derivatives exhibit cytotoxicity against cancer cell lines, suggesting potential as anticancer agents.
- Antimicrobial Activity: Research indicates that certain substituted phenylacetylenes possess antimicrobial properties, which could be explored further with this compound.
Case Study 1: Synthesis of Anticancer Compounds
In a study investigating the synthesis of novel anticancer agents, researchers utilized this compound as a precursor. The resulting compounds were tested against various cancer cell lines, showing promising results that warrant further exploration .
Case Study 2: Environmental Impact Assessment
An environmental study assessed the stability and degradation pathways of this compound in aquatic systems. Results indicated that while the compound is stable under certain conditions, it poses potential risks to aquatic life due to its toxicity profile .
作用机制
The mechanism by which 1-Ethynyl-4-isopropoxy-2-methylbenzene exerts its effects depends on the specific reaction or application. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking the electrophile to form a sigma complex, which then loses a proton to restore aromaticity. The ethynyl group can participate in cycloaddition reactions, forming new carbon-carbon bonds.
相似化合物的比较
1-Ethynyl-4-methylbenzene: Lacks the isopropoxy group, making it less sterically hindered.
1-Ethynyl-4-methoxy-2-methylbenzene: Contains a methoxy group instead of an isopropoxy group, affecting its reactivity and solubility.
1-Ethynyl-4-fluorobenzene: Contains a fluorine atom, which can influence its electronic properties and reactivity.
Uniqueness: 1-Ethynyl-4-isopropoxy-2-methylbenzene is unique due to the presence of both an ethynyl group and an isopropoxy group, which can influence its reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.
属性
IUPAC Name |
1-ethynyl-2-methyl-4-propan-2-yloxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-5-11-6-7-12(8-10(11)4)13-9(2)3/h1,6-9H,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLUXBYGPHDNCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













